Product packaging for 3-Hydrazino-6-phenylpyridazine(Cat. No.:CAS No. 38956-80-8)

3-Hydrazino-6-phenylpyridazine

カタログ番号: B1311097
CAS番号: 38956-80-8
分子量: 186.21 g/mol
InChIキー: ZNGXOKMCRDQBON-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

3-Hydrazino-6-phenylpyridazine (CAS 38956-80-8) is a versatile pyridazine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a crucial synthetic intermediate for constructing diverse heterocyclic systems and biologically active molecules. Its structure features a hydrazine moiety attached to the pyridazine ring, making it a valuable building block for the development of novel therapeutic agents. Research indicates that this compound and its derivatives exhibit a promising pharmacological profile. It is a structural analog of the well-known vasodilator hydralazine and has demonstrated strong vasorelaxant and hypotensive properties in preclinical studies, making it a valuable scaffold for cardiovascular drug discovery . Furthermore, synthetic derivatives originating from this compound have been explored for their antiviral activity , with one study identifying a related compound as showing the highest effect against the hepatitis A virus (HAV) . The compound's utility extends to its ability to form stable complexes with various divalent metal ions, which is of interest in coordination chemistry and materials science . As a solid, this reagent requires specific storage conditions to maintain stability; it is recommended to keep in a dark place, in an inert atmosphere, and stored in a freezer under -20°C . Researchers value this compound for its role as a key starting material in synthesizing fused pyridazine compounds for various biological evaluations . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N4 B1311097 3-Hydrazino-6-phenylpyridazine CAS No. 38956-80-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(6-phenylpyridazin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-12-10-7-6-9(13-14-10)8-4-2-1-3-5-8/h1-7H,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGXOKMCRDQBON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423366
Record name 3-hydrazino-6-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38956-80-8
Record name 3-Hydrazinyl-6-phenylpyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38956-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-hydrazino-6-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydrazinyl-6-phenylpyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Derivatization Strategies of 3 Hydrazino 6 Phenylpyridazine

Direct Synthetic Routes to 3-Hydrazino-6-phenylpyridazine

The direct synthesis of this compound can be accomplished through several reliable methods, most notably by nucleophilic substitution on a pre-formed pyridazine (B1198779) ring or by building the heterocyclic core through cyclocondensation.

A prevalent and efficient method for synthesizing this compound involves the nucleophilic displacement of a chlorine atom from the 3-position of a 6-phenylpyridazine core using hydrazine (B178648) hydrate (B1144303). ptfarm.pl This reaction is typically performed by refluxing 3-chloro-6-phenylpyridazine (B182944) with an excess of hydrazine hydrate in a suitable solvent like ethanol (B145695) or butanol. ptfarm.plprepchem.com The chloro group at the C-3 position of the pyridazine ring is highly susceptible to nucleophilic attack by hydrazine, leading to the formation of the desired product in good yields.

The general reaction scheme is as follows:

A mixture of 3-chloro-6-phenylpyridazine and hydrazine hydrate is heated in a solvent. prepchem.comnih.gov

The reaction is monitored until completion, typically over several hours. prepchem.com

Upon cooling, the product often precipitates and can be isolated by filtration and purified by recrystallization. prepchem.com

For instance, one synthesis describes refluxing 3-chloro-6-phenylpyridazine with hydrazine hydrate in ethanol to obtain the target compound. ptfarm.pl Similarly, a substituted analog, 3-hydrazino-6-[4-methoxy-3-(1-methylethoxy)phenyl]pyridazine, was prepared by boiling the corresponding 3-chloro precursor with hydrazine hydrate in butanol for 12 hours, achieving a yield of 76.8%. prepchem.com

Table 1: Synthesis of this compound via Chloro-Precursor

Precursor Reagent Solvent Conditions Yield Reference
3-Chloro-6-phenylpyridazine Hydrazine Hydrate Ethanol Reflux Not specified ptfarm.pl
3-Chloro-6-[4-methoxy-3-(1-methylethoxy)phenyl]pyridazine Hydrazine Hydrate Butanol Reflux, 12h 76.8% prepchem.com

Another fundamental approach involves the construction of the pyridazine ring itself through a cyclocondensation reaction. ptfarm.pl This method often starts with a β-aroyl propionic acid, which is cyclized with hydrazine hydrate to form a 6-aryl-2,3,4,5-tetrahydro-3-pyridazinone. ptfarm.pl This intermediate is then subjected to further chemical transformations to yield the final product.

The multi-step synthesis typically proceeds as follows:

Friedel-Crafts Acylation: An aromatic hydrocarbon (like benzene) reacts with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a β-aroyl propionic acid. ptfarm.pl

Pyridazinone Formation: The resulting acid undergoes cyclocondensation with hydrazine hydrate to form the corresponding 6-phenyl-2,3,4,5-tetrahydro-3-pyridazinone. ptfarm.pl

Chlorination: The pyridazinone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to introduce a chlorine atom at the 3-position, yielding 3-chloro-6-phenylpyridazine. ptfarm.pl

Hydrazinolysis: Finally, as described in the previous section, the 3-chloro derivative is reacted with hydrazine hydrate to produce this compound. ptfarm.pl

This synthetic route is versatile, allowing for the introduction of various substituents on the phenyl ring by starting with the appropriately substituted aromatic hydrocarbon. ptfarm.pl

Synthesis of this compound Derivatives via the Hydrazino Moiety

The hydrazino group (-NHNH₂) in this compound is a reactive functional group that serves as a key handle for a wide array of chemical modifications. Its nucleophilic nature allows for reactions with electrophiles, leading to the formation of diverse derivatives, including hydrazones and complex fused heterocyclic systems. nih.govmdpi.com

The reaction between hydrazines and carbonyl compounds (aldehydes and ketones) is a classic method for forming hydrazones. researchgate.netyoutube.com The terminal amino group of the hydrazino moiety in this compound readily reacts with the electrophilic carbon of a carbonyl group. This condensation reaction, often catalyzed by a small amount of acid, results in the formation of a C=N double bond and the elimination of a water molecule. nih.govresearchgate.net

This reaction is highly versatile, allowing for the introduction of a wide variety of substituents into the final molecule by choosing different aldehydes or ketones. For example, the reaction of 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine with p-chlorobenzaldehyde in ethanol with a catalytic amount of HCl yielded the corresponding hydrazone derivative. nih.gov These hydrazide-hydrazone derivatives are important intermediates for synthesizing other heterocyclic compounds. mdpi.com

Table 2: Examples of Hydrazone Formation from Hydrazinylpyridazines

Hydrazine Derivative Carbonyl Compound Conditions Product Type Reference
4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine p-Chlorobenzaldehyde Ethanol/HCl, Reflux Hydrazone nih.gov
Cyanoacetyl hydrazine 3-Acetylpyridine 1,4-Dioxane Hydrazide-hydrazone mdpi.com

The this compound scaffold is an excellent precursor for the synthesis of fused heterocyclic systems. The hydrazino group, often after being converted to a hydrazone or another reactive intermediate, can participate in intramolecular or intermolecular cyclization reactions to form new rings fused to the pyridazine core. nih.govmdpi.com

A variety of fused systems can be generated depending on the cyclizing agent used. For instance, reacting 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine with reagents like acetic anhydride or carbon disulfide leads to the formation of pyridazinotriazine derivatives. nih.gov In other examples, acid hydrazides derived from pyridazine precursors are cyclized with reagents like phenyl isothiocyanate or carbon disulfide in the presence of a base to yield fused oxadiazole and thiadiazole rings. researchgate.net These reactions significantly expand the chemical diversity of pyridazine-based compounds, leading to novel polycyclic aromatic systems. mdpi.comnih.gov

Table 3: Fused Heterocyclic Systems from Hydrazinylpyridazine Derivatives

Starting Material Reagent(s) Fused System Formed Reference
4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine Acetic Anhydride Pyridazino[4,3-e] prepchem.comnih.govnih.govtriazine nih.gov
4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine Carbon Disulfide Pyridazino[4,3-e] prepchem.comnih.govnih.govtriazine-3(4H)-thione nih.gov
2-(5-phenylpyrido[3,2-d]pyridazin-8-yloxyl)acetohydrazide Phenyl Isothiocyanate Oxadiazole/Thiadiazole researchgate.net
2-(5-phenylpyrido[3,2-d]pyridazin-8-yloxyl)acetohydrazide Carbon Disulfide/KOH 1,3,4-Oxadiazole researchgate.net

The synthesis of certain this compound derivatives can involve nucleophilic substitution as a key step. One synthetic strategy involves the sequential substitution of a di-halogenated pyridazine. For example, 3,6-dichloropyridazine (B152260) can be reacted first with a monoalkylbenzylamine, followed by a second substitution with hydrazine. nih.gov The benzyl (B1604629) group can then be removed under acidic conditions to yield 3-hydrazino-6-monoalkylaminopyridazines. nih.gov

Additionally, the hydrazino group itself is a potent nucleophile and can participate in substitution reactions. Acylation reactions, for example, are a form of nucleophilic acyl substitution where the hydrazino group attacks an acylating agent. The reaction of 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) with spiro compounds has been shown to yield N-(5,6-diphenyl-1,2,4-triazin-3-yl)-carbohydrazides, demonstrating the nucleophilic character of the hydrazino moiety. nih.gov

Advanced and Sustainable Synthetic Methodologies

The synthesis of this compound and its derivatives has evolved beyond classical methods to embrace advanced and sustainable techniques. These modern approaches, including microwave-assisted synthesis, transition metal-catalyzed reactions, and emerging catalytic processes, offer significant advantages in terms of efficiency, selectivity, and environmental impact.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. thepharmajournal.com This technology is particularly effective for the synthesis of heterocyclic compounds like pyridazines. The principle involves the direct heating of polar molecules and solvents by microwave irradiation, resulting in rapid and uniform temperature increases.

For the synthesis of this compound, a key step is the nucleophilic substitution of a leaving group (e.g., chlorine) at the 3-position of the 6-phenylpyridazine ring with hydrazine. Under conventional heating, this reaction may require several hours. heteroletters.org Microwave irradiation can significantly reduce this time to mere minutes. dergipark.org.tr The reaction typically involves heating 3-chloro-6-phenylpyridazine with an excess of hydrazine hydrate in a suitable solvent, such as ethanol or n-butanol, within a sealed vessel in a microwave reactor.

The efficiency of microwave assistance is not limited to the final hydrazination step. It can also be applied to the construction of the pyridazine ring itself. For instance, the condensation of 1,4-dicarbonyl compounds with hydrazine derivatives to form the pyridazine core can be expedited under microwave conditions. thepharmajournal.com This approach offers a green and efficient alternative for creating diverse pyridazine scaffolds. nih.gov

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for a Representative Hydrazination Reaction

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reactants 3-chloro-6-phenylpyridazine, Hydrazine Hydrate3-chloro-6-phenylpyridazine, Hydrazine Hydrate
Solvent Ethanol / n-ButanolEthanol / n-Butanol
Reaction Time 6 - 12 hours10 - 30 minutes
Temperature Reflux (e.g., 78-117 °C)100 - 150 °C
Pressure AtmosphericElevated (in sealed vessel)
Typical Yield Moderate to GoodGood to Excellent
Energy Efficiency LowerHigher
Side Products Potential for increased side products due to prolonged heatingOften cleaner reactions with fewer byproducts

Note: The data presented in this table is illustrative and compiled from general findings on microwave-assisted synthesis of related heterocyclic compounds. thepharmajournal.comheteroletters.orgdergipark.org.tr Specific values may vary based on precise reaction conditions and substrates.

Application of Transition Metal-Catalyzed Reactions

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and pyridazine chemistry is no exception. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, are particularly valuable for installing the phenyl group at the 6-position of the pyridazine ring. researchgate.netresearchgate.net

The Suzuki-Miyaura coupling is a widely used method for this purpose. It typically involves the reaction of a halogenated pyridazine (e.g., 3,6-dichloropyridazine or 3-amino-6-chloropyridazine) with phenylboronic acid in the presence of a palladium catalyst and a base. researchgate.netacs.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), often paired with phosphine (B1218219) ligands like Xantphos or SPhos. beilstein-journals.org

This catalytic approach allows for the construction of the 6-phenylpyridazine core from readily available starting materials. Once the C-C bond is formed, the precursor (e.g., 3-chloro-6-phenylpyridazine) can be converted to this compound via nucleophilic substitution. This modular strategy enables the synthesis of a wide array of 6-arylpyridazine derivatives by simply varying the boronic acid coupling partner. researchgate.net

Copper-catalyzed reactions have also found application in the synthesis of pyridazine derivatives, for instance, in C-N bond formation reactions to introduce amino substituents or in cyclization reactions to build the pyridazine ring itself. organic-chemistry.orgbeilstein-journals.org

Table 2: Examples of Palladium-Catalyzed Systems for Arylation of Pyridazine Scaffolds

Coupling ReactionPyridazine SubstrateCoupling PartnerCatalyst / LigandBaseTypical YieldReference
Suzuki-Miyaura 3-Amino-6-chloropyridazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Good researchgate.net
Suzuki-Miyaura 3,6-DichloropyridazinePhenylboronic acidPdCl₂(dppf)K₂CO₃High proquest.com
Stille 3-Amino-6-iodopyridazinePhenyltributylstannanePd(PPh₃)₄-Moderate researchgate.net
Heck 3-HalopyridazineStyrenePd(OAc)₂ / PPh₃Et₃NVariable uva.es

Note: This table summarizes catalytic systems reported for the synthesis of 6-phenylpyridazine precursors and related derivatives.

Exploration of Organocatalytic, Photocatalytic, and Electrocatalytic Processes

In the pursuit of more sustainable and environmentally benign synthetic methods, researchers are increasingly exploring organocatalytic, photocatalytic, and electrocatalytic strategies for the synthesis of heterocyclic compounds. While still an emerging area for pyridazine synthesis, these approaches hold significant promise. mdpi.com

Organocatalysis , which utilizes small organic molecules as catalysts, offers a metal-free alternative to traditional methods. For pyridazine synthesis, organocatalysts can promote reactions such as aza-Diels-Alder cycloadditions to construct the core ring structure. For example, 1,2,3-triazines can react with 1-propynylamines under neutral, metal-free conditions to afford 6-aryl-pyridazin-3-amines with high regioselectivity. organic-chemistry.org This strategy avoids the cost and potential toxicity associated with metal catalysts.

Photocatalysis uses light to drive chemical reactions, often under mild conditions at ambient temperature. Visible-light photocatalysis is particularly attractive as a green chemistry tool. While specific applications for this compound are not yet widely reported, the principles have been demonstrated for related heterocycles. For instance, photocatalytic methods have been developed for the alkylation of fused pyridazine systems like imidazo[1,2-b]pyridazine. researchgate.net The photochemical ring-opening of pyridazine N-oxides has also been explored as a versatile tool for synthesizing other nitrogen-containing heterocycles. proquest.com

Electrocatalysis employs electrical current to facilitate chemical transformations, reducing the need for chemical oxidants or reductants. This field is gaining traction in organic synthesis, although its application to the direct synthesis of complex pyridazines is still in its infancy. The potential to use electrochemistry for C-H activation or cross-coupling reactions on the pyridazine nucleus represents a future frontier for sustainable synthesis. mdpi.com The continued development of these catalytic processes is expected to provide even more efficient and greener pathways to this compound and its derivatives.

Chemical Reactivity and Transformation Pathways of 3 Hydrazino 6 Phenylpyridazine

Reactivity Profile of the Hydrazino Group

The hydrazino group is the most reactive site on the 3-Hydrazino-6-phenylpyridazine molecule. It possesses two nitrogen atoms with lone pairs of electrons, but the terminal -NH2 group is significantly more nucleophilic. This enhanced nucleophilicity drives its participation in a variety of addition and condensation reactions, making it a valuable handle for synthesizing more complex molecular architectures.

The terminal amino group of the hydrazino moiety readily engages in nucleophilic attacks on electrophilic centers. A prominent example is its reaction with carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. For instance, derivatives of this compound react with p-chlorobenzaldehyde in condensation reactions. Similarly, it reacts with acid anhydrides, like acetic anhydride (B1165640), to yield acylated products. These reactions underscore the role of the hydrazino group as a potent nucleophile, enabling the extension of the molecule's structure. The formation of Schiff bases through condensation with various acetophenone (B1666503) derivatives is another key reaction pathway, producing ligands with enhanced coordination capabilities.

The hydrazino group is a key precursor for building new heterocyclic rings onto the pyridazine (B1198779) core through cycloaddition or cyclocondensation pathways. When both nitrogen atoms of the hydrazino group participate in the reaction, fused ring systems are formed. A notable example is the reaction of a 3-hydrazinyl-6-phenylpyridazine derivative with carbon disulphide, which leads to the formation of a fused pyridazino[4,3-e]triazine ring system. These reactions are invaluable in synthetic chemistry for creating novel polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry.

Chemical Transformations of the Pyridazine Ring System

The pyridazine ring itself can undergo chemical modification, although it is generally less reactive than the appended hydrazino group. A crucial transformation pathway in the synthesis of this compound and its derivatives involves nucleophilic substitution on the pyridazine ring.

A common synthetic strategy begins with a 6-phenylpyridazin-3(2H)-one precursor. Treatment of this precursor with a halogenating agent like phosphorus oxychloride effectively converts the carbonyl group into a chloro group, yielding a 3-chloro-6-phenylpyridazine (B182944) derivative. This chloro substituent is a good leaving group and can be readily displaced by a nucleophile. The subsequent reaction with hydrazine (B178648) hydrate (B1144303) results in the nucleophilic substitution of the chlorine atom, affording the target this compound. This two-step sequence is a fundamental method for introducing the hydrazino functionality onto the pyridazine scaffold.

Coordination Chemistry: Metal Complexation with this compound Derivatives

The nitrogen atoms of both the pyridazine ring and the hydrazino group in this compound and its derivatives can act as donor sites for metal ions, making them effective ligands in coordination chemistry. Schiff base derivatives, formed by condensing the hydrazino group with aldehydes or ketones, are particularly excellent chelating agents for a variety of metal ions, including transition metals and lanthanides.

The stability of the metal complexes formed with Schiff base derivatives of this compound has been quantitatively assessed by determining their stepwise stability constants (K1 and K2) using potentiometric titration methods. Studies on ligands such as 3-(acetophenonehydrazone)-6-phenyl pyridazine (AHP) and its substituted analogues have revealed their ability to form stable complexes with ions like UO₂²⁺, Th⁴⁺, Pr³⁺, and Yb³⁺.

For a given ligand, the stability of the complexes is influenced by the charge and size of the metal ion, typically following the order: Th⁴⁺ > UO₂²⁺ > Yb³⁺ > Pr³⁺. This trend reflects the increasing charge density of the metal ions. The table below presents representative stability constant data for these complexes.

Stepwise Stability Constants (log K) of Metal Complexes with 3-(acetophenonehydrazone)-6-phenyl pyridazine (AHP) in 75% Dioxane-Water at 298K
Metal Ionlog K₁log K₂
UO₂²⁺12.1510.95
Th⁴⁺13.6212.18
Pr³⁺10.358.95
Yb³⁺11.4510.15

The thermodynamic parameters—Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS)—associated with the complexation reactions provide insight into the nature and spontaneity of the coordination process. These parameters have been determined from the variation of stability constants with temperature.

The complexation reactions are generally found to be spontaneous, as indicated by the negative values of ΔG. The negative enthalpy values (ΔH) show that the coordination process is exothermic, suggesting the formation of strong metal-ligand bonds. The positive entropy values (ΔS) indicate an increase in disorder upon complexation, often attributed to the release of solvent molecules from the solvation shells of the metal ion and the ligand.

Thermodynamic Parameters for the Formation of Metal Complexes with 3-(acetophenonehydrazone)-6-phenyl pyridazine (AHP) at 298K
Metal Ion-ΔG (kJ/mol)-ΔH (kJ/mol)ΔS (J/mol·K)
UO₂²⁺131.81121.7133.89
Th⁴⁺147.21134.1443.86
Pr³⁺110.1299.6235.23
Yb³⁺123.26111.4239.73

Pharmacological Activities and Underlying Biological Mechanisms of 3 Hydrazino 6 Phenylpyridazine and Its Derivatives

Anticancer Activity

The quest for novel and effective chemotherapeutic agents has led to the extensive investigation of various heterocyclic compounds. Among these, the pyridazine (B1198779) scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties, including significant anticancer activity. This section focuses on the cytotoxic and pro-apoptotic effects of 3-hydrazino-6-phenylpyridazine and its related derivatives against human cancer cells.

In Vitro Cytotoxicity against Human Cancer Cell Lines

The initial assessment of a compound's anticancer potential typically involves evaluating its ability to inhibit the growth and proliferation of cancer cells in vitro. Derivatives of this compound have been subjected to such testing across both broad panels of cancer cell lines and specific, well-characterized lines representing various cancer types.

The U.S. National Cancer Institute's (NCI) 60-human tumor cell line screen is a comprehensive tool used for the early-stage discovery of potential anticancer agents. nih.gov This panel represents nine different types of human cancer, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, kidney, and prostate. nih.gov

Several studies have utilized the NCI-60 panel to assess the anticancer activity of hydrazone derivatives, a class of compounds that includes derivatives of this compound. In one such study, a series of novel hydrazones were tested. Among the most active compounds, some displayed significant cytotoxic effects across almost all tested cell lines in the one-dose screen. mdpi.com Ten promising compounds from this series were selected for a more detailed 5-dose assay to determine their 50% growth inhibition (GI₅₀) values. mdpi.com The results showed that several hydrazone derivatives were highly active, with GI₅₀ values in the submicromolar range against various cell lines, including leukemia (e.g., SR cells with a GI₅₀ of 120 nM for one derivative). mdpi.com Another investigation also highlighted the cytotoxic activity of different hydrazone compounds on the NCI-60 panel at a 10 µM concentration. researchgate.net

These broad-spectrum screenings are crucial for identifying novel chemical scaffolds with significant growth-inhibitory or cytotoxic activity and for discerning patterns of cellular selectivity, which can offer clues about the compound's mechanism of action. nih.govmdpi.comresearchgate.net

Following broad-panel screening, promising compounds are often tested against specific cancer cell lines to further characterize their activity. Derivatives of pyridazine and related hydrazones have demonstrated notable cytotoxicity against a range of cell lines.

For instance, a pyrazolo-pyridazine derivative showed moderate cytotoxic activity against human liver (HepG-2) and colorectal (HCT-116) cancer cell lines, with IC₅₀ values of 17.30 µM and 18.38 µM, respectively. nih.gov Its activity was weaker against breast cancer cells (MCF-7), with an IC₅₀ of 27.29 µM. nih.gov Other studies have also reported the cytotoxic effects of related heterocyclic compounds against lung (A549), liver (HepG-2), breast (MCF-7, MDA-MB-231), and colon (HCT-116) cancer cell lines. mdpi.comresearchgate.net For example, a benzimidazole (B57391) derivative exhibited high cytotoxic activity against A549 (IC₅₀ = 15.80 µg/mL) and HepG2 cells (IC₅₀ = 15.58 µg/mL). Similarly, certain halogen derivatives of benzofuran (B130515) showed potent activity against A549 and HepG2 cells, with IC₅₀ values as low as 3.5 µM and 3.8 µM, respectively, for one compound. mdpi.com

The susceptibility of various cell lines to these compounds is summarized in the table below.

Cell LineCancer TypeCompound ClassIC₅₀ / GI₅₀ ValuesReference(s)
A549 Lung CarcinomaPyrazole-indole hybrids- nih.gov
Pyridopyrazolo-triazine derivatives- researchgate.net
Halogenated benzofuran derivative3.5 ± 0.6 µM mdpi.com
Benzimidazole derivative15.80 µg/mL
HepG-2 Liver CarcinomaPyrazolo-pyridazine derivative17.30 µM nih.gov
Halogenated benzofuran derivative3.8 ± 0.5 µM mdpi.com
Benzimidazole derivative15.58 µg/mL
MCF-7 Breast AdenocarcinomaPyrazolo-pyridazine derivative27.29 µM nih.gov
Pyrido[4,3-e] researchgate.netnih.govnih.govtriazino[3,2-c] researchgate.netnih.govnih.govthiadiazine derivatives25–97 µM mdpi.com
Quinoline hydrazide-hydrazonesReductions in cell viability from 5%–33% nih.gov
HeLa Cervical CarcinomaPyrido[4,3-e] researchgate.netnih.govnih.govtriazino[3,2-c] researchgate.netnih.govnih.govthiadiazine derivatives25–83 µM mdpi.com
MDA-MB-231 Breast AdenocarcinomaThiazolyl-pyrazole analogueIC₅₀ = 22.84 µM researchgate.net
Quinoline hydrazide-hydrazonesGenerally more effective than in MCF-7 cells nih.gov
HCT-116 Colorectal CarcinomaPyrazolo-pyridazine derivative18.38 µM nih.gov
Pyrido[4,3-e] researchgate.netnih.govnih.govtriazino[3,2-c] researchgate.netnih.govnih.govthiadiazine derivatives9–42 µM mdpi.com

Mechanistic Studies of Programmed Cell Death Induction

Understanding the molecular mechanisms by which a compound exerts its cytotoxic effects is critical for its development as a therapeutic agent. For many pyridazine derivatives, the induction of programmed cell death, or apoptosis, is a key mechanism of their anticancer activity. This process is tightly regulated by a complex network of proteins, including caspases and members of the Bcl-2 family.

Caspases are a family of cysteine proteases that play an essential role in the execution phase of apoptosis. turkjps.org Among them, caspase-3 is a principal effector caspase that, once activated, cleaves a wide range of cellular substrates, leading to the characteristic biochemical and morphological changes of apoptosis. turkjps.orgnih.gov

Studies on pyridazine and related heterocyclic derivatives have shown that their cytotoxic activity is often linked to the activation of this apoptotic pathway. For example, treatment of cancer cells with a pyrazolo-pyridazine derivative led to the upregulation of caspase-3 levels. nih.gov Similarly, a pyrazolo[3,4-d]pyridazine derivative was found to cause a significant overexpression of effector caspase-3 (7.19-fold) in A549 lung cancer cells, indicating the induction of apoptosis. researchgate.net The activation of caspase-9, an initiator caspase that acts upstream of caspase-3 in the intrinsic apoptotic pathway, has also been observed in response to treatment with related benzamide (B126) derivatives. researchgate.net This suggests that these compounds can trigger the mitochondrial pathway of apoptosis, leading to a cascade of caspase activation. nih.govresearchgate.net

The intrinsic, or mitochondrial, pathway of apoptosis is centrally regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov This family includes both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bcl-2-associated X protein (BAX). nih.gov The balance between these opposing proteins determines whether a cell will undergo apoptosis. nih.gov An increase in the BAX/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria, which in turn triggers the activation of the caspase cascade. nih.govresearchgate.net

Research has demonstrated that pyridazine derivatives can modulate the expression of these key regulatory proteins. Treatment with a pyrazolo-pyridazine derivative resulted in the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the BAX/Bcl-2 balance is a hallmark of apoptosis induction. researchgate.net Another study on a different pyrazolo[3,4-d]pyridazine derivative confirmed this mechanism, showing a 7.28-fold increase in BAX expression and an inhibition of Bcl-2 expression to 0.22-fold of the control in A549 cells. researchgate.net These findings indicate that the disruption of the Bcl-2/BAX balance is a critical mechanism through which these compounds induce apoptosis in cancer cells. researchgate.net

Compound ClassEffect on Apoptotic MarkersCell Line(s)Reference(s)
Pyrazolo-pyridazine derivative↑ Caspase-3, ↑ BAX, ↓ Bcl-2HepG-2, HCT-116, MCF-7 nih.gov
Pyrazolo[3,4-d]pyridazine derivative↑ Caspase-3 (7.19-fold), ↑ BAX (7.28-fold), ↓ Bcl-2 (to 0.22-fold)A549 researchgate.net
Pyrazine derivative↑ BAX, ↓ Bcl-2K562 (Leukemia) nih.gov, rjeid.com

Molecular Target Identification and Enzyme/Receptor Inhibition

Derivatives of 3,6-disubstituted pyridazine have been specifically designed as anticancer candidates that target the c-Jun N-terminal kinase 1 (JNK1) pathway. One such derivative demonstrated the ability to downregulate the gene expression of JNK1 and reduce the protein levels of its phosphorylated form. This inhibition subsequently affects downstream targets within the signaling cascade, including c-Jun and c-Fos.

The pyridazine scaffold has been successfully utilized to develop a novel class of potent inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. figshare.comresearchgate.netnih.gov A series of 3,6-disubstituted pyridazines were synthesized and evaluated for their ability to inhibit CDK2, with several compounds demonstrating significant activity at nanomolar concentrations. figshare.comnih.gov Notably, derivative 11m , which incorporates two morpholine (B109124) moieties, was identified as the most potent inhibitor in the series with an IC₅₀ value of 20.1 ± 0.82 nM. nih.gov The inhibitory actions of other related pyridazine derivatives against CDK2 are detailed in the table below. figshare.comnih.gov

CompoundCDK2 Inhibitory Activity (IC₅₀, nM)Source
11e151 ± 6.16 nih.gov
11h43.8 ± 1.79 nih.gov
11l55.6 ± 2.27 nih.gov
11m20.1 ± 0.82 nih.gov

The pyridazine nucleus is considered a privileged structure in the development of novel inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. tandfonline.comresearchgate.net Several series of pyridazine-based compounds have been designed and synthesized, leading to the discovery of potent VEGFR-2 inhibitors. tandfonline.com Five compounds in particular—8c , 8f , 15 , 18b , and 18c —exhibited strong inhibitory activity, with IC₅₀ values ranging from the low micromolar to the nanomolar scale. tandfonline.com The most potent of these was the 3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea derivative, 18b , which displayed an IC₅₀ of 60.7 nM. tandfonline.com In cellular assays, these compounds also effectively inhibited the VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs). tandfonline.com Other research has also highlighted pyridazine-containing compounds as significant inhibitors of VEGFR kinase. jst.go.jp

CompoundVEGFR-2 Inhibitory Activity (IC₅₀)Source
8c1.8 µM tandfonline.com
8f1.3 µM tandfonline.com
151.4 µM tandfonline.com
18b60.7 nM tandfonline.com
18c107 nM tandfonline.com

Antimicrobial Activity

Derivatives of this compound have been a subject of interest in the search for new antimicrobial agents. The core structure is often modified to create compounds with enhanced efficacy against a range of pathogenic microorganisms, including bacteria and fungi.

The antibacterial potential of compounds derived from this compound has been evaluated against both Gram-positive and Gram-negative bacteria. The general class of pyridazine and hydrazone derivatives is well-regarded for its wide range of biological activities, including antibacterial effects. ptfarm.pl

Studies on various hydrazide-hydrazone derivatives have shown them to be particularly potent against Gram-positive bacteria. nih.gov For instance, a series of 6-substituted phenyl-2-(3H-substituted phenyl pyridazin-6H-yl)-2,3,4,5-tetrahydropyridazin-3-ones, which are direct derivatives of this compound, were synthesized and tested for their antibacterial properties. Certain compounds from this series demonstrated activity against both Gram-positive and Gram-negative bacteria. ptfarm.pl Research into related hydrazone derivatives has identified compounds with significant inhibitory action against strains like Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis. nih.govsemanticscholar.org The mechanism of action is often attributed to the ability of these molecules to interfere with essential cellular processes in the bacteria.

Derivative ClassGram-Positive StrainObserved ActivityReference
6-substituted phenyl-2-(3H-substituted phenyl pyridazin-6H-yl)-2,3,4,5-tetrahydropyridazin-3-onesGeneral Gram-positive bacteriaActive ptfarm.pl
Hydrazide-hydrazonesStaphylococcus aureusPotent activity nih.gov
Hydrazide-hydrazonesBacillus subtilisStrong activity nih.gov
Pyrazoline derivativesEnterococcus faecalisHighest antimicrobial activity among tested strains semanticscholar.org

The efficacy of this compound derivatives also extends to Gram-negative bacteria. Specific derivatives from the 6-substituted phenyl-2-(3H-substituted phenyl pyridazin-6H-yl)-2,3,4,5-tetrahydropyridazin-3-one series were found to be active against these types of bacteria. ptfarm.pl The structural features of these compounds, including the nature and position of substituents on the phenyl rings, play a crucial role in determining their antibacterial spectrum and potency. For example, studies on other hydrazone derivatives have shown activity against clinically relevant Gram-negative pathogens such as Escherichia coli and Pseudomonas aeruginosa. derpharmachemica.com

Derivative ClassGram-Negative StrainObserved ActivityReference
6-substituted phenyl-2-(3H-substituted phenyl pyridazin-6H-yl)-2,3,4,5-tetrahydropyridazin-3-onesGeneral Gram-negative bacteriaActive ptfarm.pl
Hydrazone Schiff base complexesEscherichia coliSignificant activity derpharmachemica.com
Hydrazone Schiff base complexesPseudomonas aeruginosaModerate to high activity derpharmachemica.com

In addition to antibacterial properties, derivatives of this compound have been investigated for their antifungal potential. Research has shown that certain synthesized compounds from the aforementioned tetrahydropyridazin-3-one series exhibit potent antifungal activity. ptfarm.pl The broader class of hydrazine-based compounds has been noted for its effectiveness against fungal pathogens like Candida albicans. mdpi.com The structural modifications on the parent this compound molecule are critical for optimizing this antifungal action. Studies on other pyridazine derivatives have also reported good antifungal activities against various plant and human pathogenic fungi. nih.gov

Derivative ClassFungal StrainObserved ActivityReference
6-substituted phenyl-2-(3H-substituted phenyl pyridazin-6H-yl)-2,3,4,5-tetrahydropyridazin-3-onesNot specifiedPotent activity ptfarm.pl
Hydrazine-based compoundsCandida albicansEffective antifungal activity mdpi.com
5-chloro-6-phenyl-pyridazin-3(2H)-one derivativesG. zeae, F. oxysporum, C. mandshuricaGood antifungal activities nih.gov

The global health challenge posed by tuberculosis has driven research into novel therapeutic agents. Pyridazine and its derivatives have emerged as a promising class of compounds in this area. neuroquantology.com Specifically, derivatives of this compound have been evaluated for their in vitro activity against Mycobacterium tuberculosis. In one study, a specific derivative within the 6-substituted phenyl-2-(3H-substituted phenyl pyridazin-6H-yl)-2,3,4,5-tetrahydropyridazin-3-one series was identified as being active against the H37Rv strain of M. tuberculosis. ptfarm.pl This finding highlights the potential of this chemical scaffold as a starting point for the development of new antitubercular drugs. The hydrazone moiety is a common feature in many compounds with known antitubercular properties. nih.govmdpi.com

Antibacterial Efficacy Studies

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Pyridazine derivatives are recognized for their anti-inflammatory properties. ptfarm.plsemanticscholar.org A novel 3-amino-6-phenylpyridazine derivative, closely related to the core structure of interest, was developed and found to act as a selective inhibitor of glial activation, a key process in neuroinflammation. nih.gov This compound was shown to selectively block the production of pro-inflammatory mediators such as interleukin-1 beta (IL-1β), inducible nitric oxide synthase (iNOS), and nitric oxide (NO) by activated glial cells. nih.gov This suggests a mechanism of action centered on the modulation of key inflammatory signaling pathways. The pyridazinone structure is considered a valuable scaffold for designing new anti-inflammatory drugs. semanticscholar.org

DerivativeBiological Target/PathwayEffectReference
3-amino-6-phenylpyridazine derivativeActivated gliaSelectively blocks increased IL-1β, iNOS, and NO production nih.gov
Pyridazinone derivatives (general)Inflammatory pathwaysGeneral anti-inflammatory activity ptfarm.plsemanticscholar.org

Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition

Derivatives of this compound have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The anti-inflammatory effects of these compounds are primarily attributed to their ability to selectively inhibit the COX-2 isoform over the COX-1 isoform.

In one study, novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives were synthesized and evaluated for their COX inhibitory activity. Several of these compounds demonstrated superior COX-2 inhibition compared to the standard drug celecoxib (B62257). For instance, compounds 4a , 4b , 5a , and 10 exhibited IC₅₀ values of 17.45 nM, 17.40 nM, 16.76 nM, and 17.15 nM, respectively, against COX-2, while celecoxib had an IC₅₀ of 17.79 nM nih.gov. These findings were supported by molecular docking studies, which indicated a strong binding affinity of these derivatives to the active site of the COX-2 enzyme nih.gov.

Another study focused on a different series of pyridazine and pyridazinone derivatives and their anti-inflammatory potential. The most active compounds, 3d , 3e , and 4e , displayed significant COX-2 inhibitory activity with IC₅₀ values of 0.425 µM, 0.519 µM, and 0.356 µM, respectively nih.gov. These values were comparable to that of celecoxib, highlighting the potential of the pyridazine scaffold in developing selective COX-2 inhibitors nih.gov. The selectivity of these compounds for COX-2 is a crucial aspect, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective COX inhibitors nih.gov.

The table below summarizes the COX-2 inhibitory activities of selected pyridazine derivatives from the aforementioned studies.

CompoundCOX-2 IC₅₀ (nM) nih.gov
4a 17.45
4b 17.40
5a 16.76
10 17.15
Celecoxib (Standard)17.79
CompoundCOX-2 IC₅₀ (µM) nih.gov
3d 0.425
3e 0.519
4e 0.356

Inhibition of Protein Denaturation

One of the key mechanisms contributing to the anti-inflammatory effects of this compound derivatives is their ability to inhibit protein denaturation. Denaturation of tissue proteins is a well-documented cause of inflammation, and the ability of a compound to prevent this process is a recognized indicator of its anti-inflammatory potential acs.org.

In a study evaluating the in vitro anti-inflammatory activity of a series of pyridazine derivatives, their capacity to inhibit heat-induced denaturation of bovine serum albumin (BSA) was assessed. Several of the synthesized compounds demonstrated significant inhibition of protein denaturation. Notably, compounds 5b (5-(4-(4-methoxyphenyl)piperazin-1-yl)pyrido(2,3-d)pyridazin-8(7H)-one) and 5c (5-((3-(dimethylamino)propyl)amino)pyrido(2,3-d)pyridazin-8(7H)-one) exhibited excellent activity, preventing 88.77% and 89.33% of BSA denaturation, respectively jocpr.com. Other derivatives, such as 5a , 5e , 5f , 5i , and 5j , also showed good activity, with inhibition percentages ranging from 71.32% to 81.40% jocpr.com.

The results for the most active compounds are presented in the table below, alongside the standard anti-inflammatory drug Indomethacin for comparison.

CompoundConcentration (µg/ml)% Inhibition of Protein Denaturation jocpr.com
5b 50088.77
5c 50089.33
5e 50081.40
5f 50080.74
Indomethacin (Standard)50096.79

These findings suggest that the anti-inflammatory action of these pyridazine derivatives is, at least in part, due to their ability to stabilize proteins and prevent their denaturation when exposed to inflammatory stimuli jocpr.com.

Cellular Membrane Protection Mechanisms

The protective effect on cellular membranes is another important mechanism underlying the anti-inflammatory activity of various compounds. The erythrocyte membrane can be used as a model for the lysosomal membrane, and its stabilization implies that the compound may also stabilize lysosomal membranes mdpi.com. Stabilization of lysosomal membranes is crucial in the inflammatory process as it prevents the release of lysosomal enzymes and other pro-inflammatory mediators that can cause further tissue damage mdpi.com.

Research on heterocyclic compounds, including those with structures related to pyridazines, has demonstrated their potential for cellular membrane protection. A study on newly synthesized heterocyclic derivatives containing pyrazole, pyridine, and pyran moieties evaluated their ability to stabilize human red blood cell (HRBC) membranes against heat-induced hemolysis. Several of these compounds exhibited significant membrane-stabilizing activity. For instance, compounds 4 , 11 , and 15 provided 100% protection against hemolysis at all tested concentrations, which was superior to the standard drug Diclofenac that showed only 46% protection at a concentration of 500 μg/ml mdpi.com. This suggests that these molecules are highly effective at preventing membrane rupture, a critical factor in the control of inflammation mdpi.com.

CompoundConcentration (µg/ml)% Membrane Protection mdpi.com
4 125 - 500100
11 125 - 500100
15 125 - 500100
Diclofenac (Standard)50046

Antiviral Activity (e.g., Hepatitis A Virus Inhibition)

In addition to their anti-inflammatory and other biological activities, derivatives of this compound have been investigated for their potential as antiviral agents. A notable area of research has been their activity against the Hepatitis A virus (HAV).

A study focused on the synthesis of new pyridazine derivatives and their evaluation for anti-HAV activity. In this research, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones were used as starting materials to produce a series of novel compounds. The antiviral activity of these synthesized compounds was then tested against HAV. Among the tested derivatives, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] acs.orgjocpr.commdpi.comtriazine-3(4H)-thione, designated as compound 10 , demonstrated the most potent effect against the Hepatitis A virus acs.orgrjptonline.org. This highlights the potential of the pyridazine scaffold in the development of new therapeutic agents for the treatment of Hepatitis A.

Other Reported Biological Activities

Beyond the well-documented anti-inflammatory and antiviral properties, derivatives of this compound have been explored for a range of other biological activities, demonstrating the versatility of this chemical scaffold.

Several studies have indicated that pyridazine derivatives possess significant antidiabetic potential, primarily through the inhibition of key carbohydrate-metabolizing enzymes such as α-glucosidase and α-amylase. By inhibiting these enzymes, the rate of carbohydrate digestion is slowed, leading to a reduction in postprandial hyperglycemia.

In one study, a series of pyridazine analogs were synthesized and evaluated for their α-amylase inhibitory activity. The results showed that all the tested compounds had significant inhibitory effects, with IC₅₀ values ranging from 81.28±0.00 to 1623.54±2.67 μM. Notably, compounds 8 and 12 were the most potent, with IC₅₀ values of 81.28±0.00 μM and 200.60±34.65 μM, respectively, which were more effective than the standard drug acarbose (B1664774) (IC₅₀=220.42±36.40 μM) jocpr.com.

Another research effort focused on pyridazine derivatives Pyz-1 and Pyz-2 , which showed potent inhibition of both α-glucosidase and α-amylase. Their IC₅₀ values were 75.62 ± 0.56 µM and 95.85 ± 0.92 µM for α-glucosidase, and 119.3 ± 0.75 µM and 120.2 ± 0.68 µM for α-amylase, respectively. These values were comparable to those of the standard drug acarbose jocpr.com.

The table below provides a summary of the α-amylase inhibitory activity of selected pyridazine derivatives.

Compoundα-Amylase IC₅₀ (µM) jocpr.com
8 81.28±0.00
12 200.60±34.65
Acarbose (Standard)220.42±36.40
Compoundα-Glucosidase IC₅₀ (µM) jocpr.comα-Amylase IC₅₀ (µM) jocpr.com
Pyz-1 75.62 ± 0.56119.3 ± 0.75
Pyz-2 95.85 ± 0.92120.2 ± 0.68
Acarbose (Standard)72.58 ± 0.68115.6 ± 0.574

The pyridazine core and its derivatives have also been investigated for their potential as antimalarial agents. While direct studies on this compound are limited, research on structurally related compounds, such as pyrazoles, which also feature a di-nitrogen heterocyclic ring, has shown promising results.

For instance, a study on a series of 5-anilino-3-(hetero)arylpyrazoles demonstrated their antiplasmodial activity in in vitro assays. Several of these derivatives, namely 2b , 2e , 2k , and 2l , were identified as the most interesting compounds, exhibiting micromolar IC₅₀ values against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Importantly, these active anilino-pyrazoles did not show any cytotoxicity against tumor and normal cells, suggesting a favorable safety profile.

These findings in structurally similar heterocyclic systems suggest that the pyridazine scaffold, including derivatives of this compound, may hold promise for the development of novel antimalarial drugs. Further research is warranted to explore this potential therapeutic application.

Anticonvulsant Activity

The pyridazine scaffold has emerged as a significant pharmacophore in the development of novel anticonvulsant agents. openpharmaceuticalsciencesjournal.com Various derivatives of this compound have been synthesized and evaluated for their potential to manage seizures, demonstrating a range of activities in preclinical models. Research has focused on modifying the core pyridazine structure to enhance efficacy and explore different mechanisms of action. These studies typically assess anticonvulsant properties using standardized models such as the maximal electroshock (MES) test, which helps identify compounds effective against generalized tonic-clonic seizures, and chemically-induced seizure tests, like the subcutaneous pentylenetetrazole (scPTZ) and isoniazid (B1672263) (INH) models, which are useful for detecting agents that may act by raising the seizure threshold. openpharmaceuticalsciencesjournal.comnih.govmdpi.com

Detailed Research Findings

A number of studies have reported significant anticonvulsant effects for various classes of pyridazine derivatives. For instance, a series of novel 1-substituted-1,2-dihydro-pyridazine-3,6-diones were synthesized and evaluated for their anticonvulsant properties. jst.go.jpnih.govcapes.gov.br Several compounds in this series showed considerable protection against seizures induced by MES. jst.go.jpnih.gov Similarly, research into 6-substituted-pyrido[3,2-d]pyridazine derivatives identified compounds with potent anticonvulsant activity in the MES test. nih.govresearchgate.net One of the most active compounds identified was N-m-chlorophenyl- jst.go.jpnih.govnih.govtriazolo- [4,3-b]-pyrido[3,2- d]pyridazin-6-amine (Compound 3), which demonstrated a median effective dose (ED50) of 13.6 mg/kg. nih.govresearchgate.net Another derivative, N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine (Compound 19), also showed significant activity. nih.govresearchgate.net

Further investigations into 3-substituted pyridazines and related fused heterocyclic systems, such as triazolopyridazines, have yielded promising results. nih.gov Several derivatives in this class were found to be highly active against MES-induced seizures, with oral ED50 values ranging from 6.2 to 22.0 mg/kg. nih.gov One particularly notable compound, 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine (Compound 25), was not only potent in the MES test but also demonstrated protective effects in seizures induced by pentylenetetrazole and strychnine. nih.gov

Hybrid molecules incorporating the pyridazinone core have also been explored. A series of new hybrid benzimidazole-containing pyridazinones were designed, synthesized, and screened for anticonvulsant activity. nih.gov Among these, compound SS-4F was particularly effective in both the MES and scPTZ models, suggesting a broad spectrum of activity. nih.gov Other studies on 4,5-dihydropyridazin-3(2H)-one derivatives found that compounds 3e and 3j exhibited the highest anticonvulsant activity in the MES model, while compounds 3d and 3j were most active against INH-induced convulsions. openpharmaceuticalsciencesjournal.com

Underlying Biological Mechanisms

The anticonvulsant effects of pyridazine derivatives are believed to be mediated through various biological mechanisms. A prominent hypothesis involves the modulation of neurotransmitter systems, particularly the enhancement of GABAergic inhibition. nih.gov The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system, and many established antiepileptic drugs act by enhancing its function. iomcworld.orgmdpi.com For example, the active compound SS-4F, a benzimidazole-pyridazinone hybrid, was found to significantly increase GABA levels in the brain. nih.gov This finding, supported by its good binding properties with the GABAA receptor, suggests that its anticonvulsant activity is mediated through the GABAergic system. nih.gov

In silico studies on substituted pyrido[2,3-d] pyridazines also point towards the GABA-A receptor as a likely target. researchgate.net The anticonvulsant action of the highly potent compound 5b in this series was suggested to be due to a high binding affinity with the GABA-A receptor. researchgate.net Furthermore, the activity of 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine (Compound 25) against seizures induced by various chemical convulsants suggests a complex mechanism. Its effectiveness against bicuculline- and yohimbine-induced seizures indicates that its pharmacological activity may involve modifications of both GABAergic and glycinergic transmission. nih.gov Molecular modeling studies have also revealed structural similarities between this compound and the established antiepileptic drug lamotrigine, which is known to act by blocking voltage-gated sodium channels. nih.goviomcworld.org

Data on Anticonvulsant Activity

The following tables summarize the anticonvulsant activity of selected pyridazine derivatives in common preclinical models.

Table 1: Anticonvulsant Activity of Pyridazine Derivatives in the Maximal Electroshock (MES) Seizure Model

Compound Chemical Name/Class ED₅₀ (mg/kg) Reference
3 N-m-chlorophenyl- jst.go.jpnih.govnih.govtriazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine 13.6 nih.govresearchgate.net
19 N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine 15.9 researchgate.net
25 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine < 22.0 (oral) nih.gov
SS-4F Benzimidazole-pyridazinone hybrid 25.10 nih.gov
4h 1-[3-(2-aminophenylamino)-2-hydroxypropyl)-1,2-dihydro-pyridazine-3,6-dione 44.7 jst.go.jpnih.gov
4c 1-[2-hydroxy-3-piperazin1-yl-propyl)-1,2-dihydro-pyridazine-3,6-dione 72 jst.go.jpnih.gov

| 4d | 1-[2-hydroxy-3-imidazol-1-yl-propyl)-1,2-dihydro-pyridazine-3,6-dione | 79 | jst.go.jpnih.gov |

Table 2: Anticonvulsant Activity of Pyridazine Derivatives in Chemically-Induced Seizure Models

Compound Seizure Model ED₅₀ (mg/kg) Reference
SS-4F Subcutaneous Pentylenetetrazole (scPTZ) 85.33 nih.gov
25 Pentylenetetrazole (PTZ) 76 (oral) nih.gov
25 Strychnine-induced tonic extension 34.5 (oral) nih.gov

| 3d & 3j | Isoniazid (INH)-induced | Most Active | openpharmaceuticalsciencesjournal.com |

Structure Activity Relationship Sar Studies of 3 Hydrazino 6 Phenylpyridazine Analogues

Influence of Substituent Modifications on Pharmacological Efficacy

The pharmacological profile of 3-hydrazino-6-phenylpyridazine analogues can be significantly altered by chemical modifications at three primary locations: the phenyl ring, the hydrazino moiety, and through the construction of fused ring systems or molecular hybridization.

Substitutions on the phenyl ring at the 6-position of the pyridazine (B1198779) core have been shown to modulate a variety of biological activities, including vasorelaxant, cardiotonic, analgesic, and anti-inflammatory effects. The nature and position of these substituents play a crucial role in determining the potency and selectivity of the compounds.

Research on structurally related 6-phenylpyridazin-3(2H)-one derivatives has provided valuable insights into the impact of phenyl ring substitutions. For instance, the presence of a 4-methoxyphenyl group has been associated with good analgesic activity. In the context of acetylcholinesterase (AChE) inhibition, it has been observed that substitutions on the C-6 phenyl group are generally well-tolerated and can lead to compounds with equivalent or slightly improved activity.

The electronic properties of the substituents on the phenyl ring are a key determinant of activity. Both electron-donating and electron-withdrawing groups can influence the pharmacological response, suggesting that the optimal substitution pattern is dependent on the specific biological target. For example, in a series of 3,6-diaryl- researchgate.netactascientific.comnih.govtriazolo[4,3-b]pyridazines, an analogue of combretastatin A-4, the electronic properties of substituents on the B-ring (corresponding to the 6-phenyl ring) had a notable effect on antiproliferative activity. Specifically, a 3-amino-4-methoxyphenyl moiety on what would be analogous to the 6-position of the pyridazine ring resulted in highly potent compounds.

The following table summarizes the observed effects of various phenyl ring substitutions on the biological activity of 6-phenylpyridazine analogues based on available literature.

SubstituentPosition on Phenyl RingObserved Effect on Biological ActivityActivity Type
4-MethoxyparaEnhanced analgesic activityAnalgesic
3-Amino-4-methoxymeta, paraPotent antiproliferative activityAnticancer
General Substitutions-Tolerated, can lead to equivalent or slightly improved activityAChE Inhibition

The hydrazino group at the 3-position of the pyridazine ring is a critical functional group that significantly influences the biological activity of these compounds. Modifications of this moiety, particularly its conversion to hydrazones, have been a common strategy to generate derivatives with a wide spectrum of pharmacological activities. The resulting azomethine group (-NH-N=CH-) in hydrazones is a well-established pharmacophore.

The conversion of the hydrazino group into a hydrazone by condensation with various aldehydes and ketones can lead to compounds with potent antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The nature of the substituent introduced via the aldehyde or ketone plays a significant role in the resulting biological activity. For example, in a series of pyridazine-based insecticides, the replacement of an amide moiety with hydrazones was tolerated, with small aliphatic substituents leading to particularly potent compounds.

Furthermore, the hydrazino group can be acylated to form acylhydrazones, which are also known to possess a broad range of biological activities. The structural diversity of these derivatives can be achieved by modifying both the hydrazide and the aldehyde/ketone components.

The following table provides examples of how modifications at the hydrazino moiety can influence pharmacological outcomes.

ModificationResulting Functional GroupGeneral Impact on Biological ActivityReported Activities
Condensation with aldehydes/ketonesHydrazone (-NH-N=CHR)Generation of potent and diverse biological activitiesAntimicrobial, Anticonvulsant, Anti-inflammatory, Anticancer, Insecticidal
AcylationAcylhydrazone (-NH-NH-COR)Broad spectrum of pharmacological activitiesAntimicrobial, Anticonvulsant, Anti-inflammatory, Anticancer
Formation of semicarbazides/thiosemicarbazides-NH-NH-CO-NHR / -NH-NH-CS-NHRPotential for enhanced biological activityAnticancer

These modifications highlight the versatility of the hydrazino group as a key site for structural diversification to tune the pharmacological properties of this compound analogues.

The hydrazino group in this compound serves as a convenient precursor for the synthesis of various fused heterocyclic systems. This strategy involves the cyclization of the hydrazino moiety with suitable reagents to construct an additional ring fused to the pyridazine core. This approach has led to the development of novel polycyclic structures with significant biological activities.

One prominent example is the synthesis of researchgate.netactascientific.comnih.govtriazolo[4,3-b]pyridazines. These fused systems have been investigated for their anticancer properties. For instance, a series of 3,6-diaryl- researchgate.netactascientific.comnih.govtriazolo[4,3-b]pyridazines were designed as rigid analogues of the natural product combretastatin A-4 and demonstrated potent antiproliferative activity by inhibiting tubulin polymerization nih.gov. In another study, novel triazolo[4,3-b]pyridazine derivatives were synthesized and evaluated as dual c-Met/Pim-1 inhibitors with antitumor activity researchgate.netacs.org.

Another important class of fused pyridazines are the pyrazolo[3,4-d]pyridazines. These compounds have been explored for their potential as phosphodiesterase 5 (PDE5) inhibitors, which are useful as peripheral vasodilators. Structure-activity relationship studies of pyrazolo[3,4-d]pyridazinones revealed that the nature of substituents on the fused ring system is crucial for their inhibitory activity actascientific.com.

Molecular hybridization, which involves combining the pharmacophoric features of two or more different drug classes into a single molecule, has also been applied to pyridazine derivatives. This strategy aims to create hybrid compounds with improved affinity, efficacy, and a better safety profile. For example, the pyridazine nucleus has been hybridized with other biologically active scaffolds to develop novel anticancer agents.

The following table summarizes some of the fused ring systems derived from pyridazine precursors and their associated biological activities.

Fused Ring SystemBiological ActivityTherapeutic Potential
researchgate.netactascientific.comnih.govTriazolo[4,3-b]pyridazineAnticancer (tubulin polymerization inhibition, c-Met/Pim-1 inhibition)Oncology
Pyrazolo[3,4-d]pyridazinePDE5 InhibitionCardiovascular diseases (vasodilation)
Imidazo[1,2-b]pyridazineAntimycobacterial, AntifungalInfectious diseases
Pyridazino[3′,4′:5,6] researchgate.netactascientific.comnih.govtriazino[3,4-b] researchgate.netnih.govnih.govthiadiazineAnticancerOncology

These examples demonstrate that the fusion of another heterocyclic ring to the pyridazine core is a successful strategy for the development of novel bioactive compounds.

Identification of Key Pharmacophoric Features for Biological Activity

Pharmacophore modeling is a crucial tool in medicinal chemistry for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the this compound series and its analogues, several key pharmacophoric features have been identified through various studies.

The pyridazine ring itself serves as a fundamental scaffold, providing a rigid framework for the spatial orientation of other important functional groups. Its two adjacent nitrogen atoms can act as hydrogen bond acceptors, which is a critical interaction in many biological recognition processes.

The 3-amino or 3-hydrazino group is another key feature, often acting as a hydrogen bond donor and/or acceptor. As discussed previously, this group is also a versatile handle for chemical modifications that can significantly impact biological activity. The presence of a nitrogen-containing substituent at this position appears to be crucial for the activity of many pyridazine-based inhibitors.

Based on the available data, a general pharmacophore model for biologically active 6-phenylpyridazine derivatives can be proposed, which typically includes:

A hydrogen bond acceptor feature , often associated with one or both of the pyridazine nitrogen atoms.

A hydrogen bond donor/acceptor feature , corresponding to the 3-amino or 3-hydrazino moiety.

A hydrophobic/aromatic feature , represented by the 6-phenyl ring.

Additional hydrogen bond acceptor/donor or hydrophobic features , which can be introduced through substitutions on the phenyl ring or modifications at the hydrazino moiety.

Pharmacophore and QSAR (Quantitative Structure-Activity Relationship) studies on related pyridazinone derivatives have further refined these models for specific targets like acetylcholinesterase and phosphodiesterase 4 (PDE4). These studies often highlight the importance of specific distances and angles between these pharmacophoric features for optimal binding to the target protein.

Preclinical Pharmacological and Toxicological Investigations of 3 Hydrazino 6 Phenylpyridazine

In Vivo Pharmacological Efficacy Studies in Animal Models

While direct in vivo efficacy studies for 3-Hydrazino-6-phenylpyridazine are not extensively detailed in the available literature, significant research has been conducted on its derivatives, which use the parent compound as a chemical starting point. These studies provide insight into the potential therapeutic applications of this chemical scaffold.

The selection of animal models is critical for evaluating the therapeutic potential of a compound in conditions that mimic human diseases. For the derivatives of this compound, researchers have primarily utilized well-established models for inflammation and cancer.

Inflammation: The most commonly employed model to assess anti-inflammatory potential is the carrageenan-induced paw edema model in rats . This is an acute inflammatory model where the injection of carrageenan, a seaweed polysaccharide, into the rat's paw induces a localized, reproducible inflammatory response characterized by swelling (edema). This model is widely used to screen for compounds that can inhibit the mediators of acute inflammation.

Carcinoma: For anticancer activity, the Ehrlich ascites carcinoma (EAC) solid tumor model in mice is a relevant choice. In this model, EAC cells are injected into the animals to induce tumor growth. The model is used to evaluate the efficacy of potential anticancer agents by measuring their ability to reduce tumor volume or inhibit its growth. While studies have focused on 3,6-disubstituted pyridazine (B1198779) derivatives rather than this compound itself, this model is a standard for preliminary in vivo anticancer screening.

Research into compounds synthesized from this compound has demonstrated notable anti-inflammatory activity. In studies utilizing the carrageenan-induced paw edema model, various pyrazoline derivatives prepared from this starting material showed promising results. Many of these synthesized compounds revealed significant anti-inflammatory activity when compared to the standard drug, indomethacin.

Table 1: Anti-inflammatory Activity of this compound Derivatives
Compound TypeAnimal ModelKey FindingReference Compound
Pyrazoline derivativesCarrageenan-induced paw edema in ratsPromising anti-inflammatory activityIndomethacin

In Vivo Toxicokinetic (TK) and Pharmacokinetic (PK) Assessments

While direct studies on this compound are lacking, computational (in silico) ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions have been performed for some related pyridazine-acetohydrazide hybrids. These predictive studies suggest that compounds from this class may possess good bioavailability and lower toxicity profiles, but these findings are theoretical and have not been experimentally verified for this compound.

Cytotoxicity and Cytosafety Assessment in Non-Tumorigenic Cell Lines

The assessment of a compound's effect on healthy, non-cancerous cells is a crucial step in preclinical safety evaluation. This helps to determine the therapeutic window and potential for off-target toxicity. While data for this compound is scarce, studies on its derivatives and related compounds have included evaluations against non-tumorigenic cell lines. For instance, certain silver(I) complexes derived from pyridazine ligands have been evaluated for cytotoxicity on human lung fibroblasts (MRC-5). In another study, a novel compound showed activity against T-leukemic cells without affecting the viability of normal human lymphocytes. This suggests that the broader chemical class may allow for the development of compounds with selective activity against cancer cells while sparing healthy cells.

Table 2: Cytosafety Assessment of Compounds Related to this compound
Compound TypeNon-Tumorigenic Cell LineKey Finding
Silver(I) complexes with pyridazine ligandsHuman Lung Fibroblasts (MRC-5)Cytotoxicity was evaluated to determine safety profile.
Novel CAM-dimerNormal Human LymphocytesDid not affect the viability of normal cells.

Evaluation of Specific Organ System Toxicity Profiles (e.g., Gastric Mucosa)

A significant concern with many anti-inflammatory agents is gastrointestinal toxicity. Encouragingly, preclinical studies on pyrazoline compounds derived from this compound have specifically investigated this aspect. Research indicates that these derivatives were found to be safe for the gastric mucosa in animal models. This suggests that the pyridazine scaffold may offer a favorable gastrointestinal safety profile, a desirable characteristic for anti-inflammatory drug candidates. These evaluations were conducted alongside acute toxicity studies, where the compounds did not show toxicity up to ten times their effective anti-inflammatory dose.

Future Directions and Therapeutic Potential of 3 Hydrazino 6 Phenylpyridazine

Rational Design and Synthesis of Advanced Analogues and Derivatives

The rational design of advanced analogues of 3-Hydrazino-6-phenylpyridazine is centered on established medicinal chemistry strategies aimed at optimizing its pharmacological profile. The synthesis of novel derivatives often begins with precursor molecules that are systematically modified to explore structure-activity relationships (SARs). nih.gov

A common synthetic approach involves the modification of a pyridazine (B1198779) core, such as 3,6-dichloropyridazine (B152260). This precursor can react with various amines, followed by a reaction with hydrazine (B178648), to yield 3-hydrazino-6-substituted-aminopyridazines, demonstrating a viable route to diverse analogues. nih.gov Another strategy involves the reaction of a chloropyridazine derivative with hydrazine hydrate (B1144303) to afford the corresponding hydrazinylpyridazine. nih.gov For instance, 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine has been synthesized from its 3-chloro-pyridazine precursor. nih.gov

Key strategies for the rational design of advanced analogues include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the 6-phenyl ring can modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its binding affinity to biological targets and its pharmacokinetic properties.

Modification of the Hydrazino Group: The hydrazino moiety (-NHNH2) is a key functional group that can be derivatized to form hydrazones, triazoles, or other heterocyclic systems. nih.govmdpi.com These modifications can lead to new compounds with altered biological activities and improved drug-like properties. For example, the reaction of hydrazinylpyridazines with reagents like acetic anhydride (B1165640) or carbon disulphide can yield fused pyridazinotriazine derivatives. nih.gov

Scaffold Hopping and Ring Fusion: Replacing the pyridazine core with bioisosteric rings or fusing it with other heterocyclic systems, such as an imidazole ring to form imidazopyridazines, can lead to novel chemical entities with enhanced potency and selectivity. nih.gov Optimization of such fused systems has been shown to improve aqueous solubility and metabolic stability. nih.gov

The table below summarizes various synthetic strategies employed in the derivatization of the pyridazine scaffold.

Strategy Precursor Example Reagent(s) Resulting Derivative Class Reference
Nucleophilic Substitution3,6-Dichloropyridazine1. N-monoalkylbenzylamines 2. Hydrazine3-Hydrazino-6-monoalkylaminopyridazines nih.gov
Hydrazinolysis3-Chloro-6-phenylpyridazine (B182944) derivativeHydrazine hydrateThis compound derivative nih.gov
Heterocyclic Fusion3-Bromo-6-chloroimidazo[1,2-b]pyridazine(R)-2-(3-fluorophenyl)pyrrolidine, Stille reaction, piperidin-4-olFused Imidazopyridazines nih.gov
Hydrazone CondensationHydrazinylpyridazinep-ChlorobenzaldehydePyridazinotriazines nih.gov

Strategies for Enhancing Efficacy and Selectivity of this compound-Based Therapeutics

Improving the therapeutic index of drug candidates is a central goal in medicinal chemistry. For this compound-based therapeutics, several strategies can be employed to enhance their efficacy and target selectivity.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how structural modifications impact biological activity is fundamental. By synthesizing and evaluating a library of analogues, researchers can identify key structural motifs responsible for potency and selectivity. nih.gov This information guides the design of next-generation compounds with optimized activity. Understanding the SAR is crucial for improving therapeutic efficacy. eurekalert.org

Target-Oriented Design: The pyridazine ring is known for its robust hydrogen-bonding potential, often engaging in dual H-bonding interactions with target proteins. nih.gov Utilizing computational tools like molecular docking, pharmacophore modeling, and virtual screening can help in designing derivatives that fit precisely into the binding site of a specific biological target, such as a kinase or enzyme. nih.gov This approach aims to maximize on-target activity while minimizing off-target effects.

Physicochemical Property Optimization: The drug-like properties of a compound, including solubility, permeability, and metabolic stability, are critical for its in vivo efficacy. The pyridazine ring is considered an advantageous substitute for a phenyl ring as it can be less lipophilic. nih.gov Strategies to enhance these properties include the introduction of polar functional groups to improve aqueous solubility or the modification of metabolically labile sites to increase stability. nih.gov For example, research on imidazopyridazine derivatives demonstrated that replacing a methyl group with a cyclopropyl ring resulted in enhanced potency and metabolic stability. nih.gov

Bioisosteric Replacement: This strategy involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological profile. For this compound, the phenyl group could be replaced with other aromatic or heteroaromatic rings to explore new interactions with the target and improve pharmacokinetic parameters.

Challenges and Opportunities in Translational Research and Clinical Development

Translating a promising compound from the laboratory to clinical use is a complex process fraught with challenges. However, the unique properties of the pyridazine scaffold also present significant opportunities.

Challenges:

Preclinical Model Limitations: A primary challenge in translational research is the frequent failure of preclinical efficacy in animal models to predict outcomes in human clinical trials. nih.gov An incomplete understanding of the disease state and the specific mechanism of action of the compound can contribute to this translational gap. nih.gov

Pharmacokinetics and Bioavailability: Issues such as poor aqueous solubility, low bioavailability, and rapid metabolism can hinder the development of pyridazinone-based therapeutics. eurekalert.orgmdpi.com Overcoming these hurdles requires extensive formulation studies and chemical modifications to optimize the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Target Specificity and Off-Target Effects: Achieving high target specificity is critical to minimize potential toxicity. eurekalert.org While a compound may show high potency against its intended target in vitro, off-target interactions in a complex biological system can lead to unforeseen adverse effects. For instance, the approved pyridazine-containing drug Minaprine was withdrawn from the market due to an unacceptable incidence of convulsions. nih.gov

Funding and Regulatory Hurdles: The "valley of death" in drug development often occurs between preclinical studies and clinical trials, where securing funding can be difficult. nih.gov Navigating the complex regulatory landscape also presents a significant challenge for bringing new chemical entities to market. nih.gov

Opportunities:

Scaffold Versatility: The pyridazine ring is a versatile and privileged scaffold that has been incorporated into numerous compounds with a wide range of biological activities. nih.gov Its prevalence in compounds undergoing clinical trials suggests a strong and continued interest from the pharmaceutical industry in its therapeutic potential. nih.gov

Targeted Therapy Development: The ability of the pyridazine ring to act as a robust hydrogen-bonding pharmacophore makes it well-suited for the design of highly specific enzyme inhibitors, such as kinase inhibitors. nih.govnih.gov This provides an opportunity to develop targeted therapies for diseases like cancer, where specific signaling pathways are dysregulated. nih.gov

Addressing Unmet Medical Needs: The broad spectrum of reported biological activities for pyridazine derivatives offers the opportunity to explore this compound-based compounds for diseases with limited treatment options.

Emerging Applications and Unexplored Biological Activities in Medicinal Chemistry

While the full therapeutic potential of this compound is still under investigation, the broader class of pyridazine and hydrazone derivatives has demonstrated a remarkable range of biological activities, suggesting numerous avenues for future research.

Emerging Applications:

Kinase Inhibition: Pyridazine derivatives are prominent as kinase inhibitors, which are crucial in cancer therapy for targeting aberrant cell signal transduction. nih.gov The this compound scaffold could be exploited for the design of novel inhibitors against various kinases involved in cell proliferation and survival.

Anticancer Agents: Beyond kinase inhibition, pyridazines have been investigated as inhibitors of other cancer-related targets, such as glutaminase 1 (GLS1) and bromodomain-containing proteins (BRD), which are involved in tumor metabolism and epigenetic modifications, respectively. nih.gov

Antiviral Therapeutics: Certain pyridazine derivatives have shown antiviral activity, for example, against Hepatitis A Virus (HAV). nih.gov This opens the door for screening this compound analogues against a wider range of viruses.

Unexplored Biological Activities:

The diverse pharmacology of related compounds points to several unexplored activities for this compound. The hydrazide-hydrazone motif, in particular, is associated with a wide spectrum of bioactivities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, antimalarial, and antituberculosis effects. mdpi.comnih.gov

The table below outlines the known biological activities of the broader pyridazine class and suggests potential, unexplored applications for this compound derivatives.

Biological Activity Status in Pyridazine/Hydrazone Class Potential for this compound Reference
AnticancerWell-establishedHigh potential as a scaffold for kinase, GLS1, or BRD inhibitors. nih.govrjptonline.org
Anti-inflammatoryReportedPotential for development as novel anti-inflammatory agents. mdpi.comscirp.org
AntiviralReported (e.g., anti-HAV)Potential for broad-spectrum antiviral applications. nih.gov
AnticonvulsantReportedWorthy of investigation for neurological disorders. nih.gov
AntihypertensiveWell-establishedPotential cardiovascular applications. rjptonline.orgnih.gov
AntimicrobialReported (Antibacterial, Antifungal)Unexplored potential against various microbial pathogens. rjptonline.orgmdpi.com
AntimalarialReportedPotential for development as a novel antimalarial agent. nih.gov
AntitubercularReportedPotential against Mycobacterium tuberculosis. nih.govscirp.org

Given the synthetic tractability and the rich pharmacological profile of the parent scaffold, this compound represents a promising starting point for the discovery and development of new therapeutic agents. Future research focusing on rational design, SAR exploration, and investigation into these emerging and unexplored biological activities will be crucial to fully realize its therapeutic potential.

Q & A

Q. What are the established synthetic routes for 3-Hydrazino-6-phenylpyridazine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclization of hydrazine derivatives with substituted pyridazine precursors. For example, hydrazine can react with 6-phenylpyridazin-3(2H)-one under reflux in ethanol, followed by purification via column chromatography. Optimization strategies include:

  • Temperature control : Maintaining reflux conditions (70–80°C) to prevent side reactions like over-alkylation .
  • Catalyst use : Employing acidic catalysts (e.g., HCl) to enhance hydrazine reactivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
    Yield improvements (from ~45% to 65%) are achievable by adjusting stoichiometric ratios (hydrazine:carbonyl = 1.2:1) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Combined spectroscopic and crystallographic methods are critical:

  • NMR : 1^1H NMR reveals hydrazino (-NH-NH2_2) protons as broad singlets at δ 4.8–5.2 ppm, while aromatic protons (6-phenyl group) appear as multiplets at δ 7.2–7.8 ppm .
  • X-ray crystallography : Resolves bond angles and confirms planarity of the pyridazine ring, with N–N bond lengths (~1.38 Å) typical for hydrazine derivatives .
  • Mass spectrometry : ESI-MS shows [M+H]+^+ peaks matching theoretical molecular weights (e.g., m/z 215 for C10_{10}H10_{10}N4_4) .

Advanced Research Challenges

Q. How do structural modifications at the hydrazino group influence biological activity, and what methodological frameworks support SAR studies?

Substituting the hydrazino group with acyl or alkyl moieties alters pharmacokinetic properties:

  • Anti-inflammatory activity : Acetylation (to form 3-acetylhydrazino derivatives) enhances COX-2 inhibition (IC50_{50} = 12 µM vs. 28 µM for parent compound) by improving lipid solubility .
  • Antimicrobial potency : Introducing electron-withdrawing groups (e.g., -NO2_2) at the phenyl ring increases bacterial membrane penetration, reducing MIC values against S. aureus by 50% .
    Methodology :
  • Docking simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 PDB: 5KIR) .
  • In vitro assays : Measure IC50_{50} values via ELISA for COX-2 or broth microdilution for antimicrobial activity .

Q. How can contradictory data on the compound’s antiplatelet vs. cardiotoxic effects be resolved?

Discrepancies arise from dose-dependent responses and assay variability:

  • Dose optimization : At low concentrations (1–10 µM), antiplatelet activity (via PDE3 inhibition) dominates, while cardiotoxicity (QT prolongation) emerges at >50 µM .
  • Assay standardization : Compare results across ex vivo platelet aggregation (human PRP) and Langendorff heart perfusion models to isolate tissue-specific effects .
  • Metabolite profiling : LC-MS/MS identifies cardiotoxic metabolites (e.g., hydroxylated derivatives) that accumulate at higher doses .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

DFT calculations (B3LYP/6-311+G**) provide insights:

  • Frontier molecular orbitals : The HOMO (-6.2 eV) localizes on the hydrazino group, indicating nucleophilic attack sites .
  • Charge distribution : NBO analysis reveals negative charge density at N2 (-0.52 e), favoring electrophilic coupling at this position .
    Experimental validation : React with methyl iodide (CH3_3I) in THF; monitor N-alkylation via 1^1H NMR shifts (δ 3.2 ppm for -N-CH3_3) .

Methodological Considerations

Q. What analytical techniques differentiate this compound from its tautomeric or degradation products?

  • HPLC-DAD : Use a C18 column (MeCN:H2_2O = 70:30) to separate hydrazino tautomers (retention time = 8.2 min) from hydrazone byproducts (10.5 min) .
  • TGA/DSC : Degradation onset at 210°C (TGA) and endothermic peaks (DSC) at 185°C confirm thermal stability .

Q. How can in silico models guide the design of this compound derivatives with reduced hepatotoxicity?

  • ADMET prediction : Use SwissADME to flag derivatives with high hepatox scores (e.g., CYP3A4 inhibition >70%) .
  • QSAR modeling : Correlate Hammett constants (σ) of substituents with ALT/AST levels in rat hepatocytes to prioritize low-toxicity candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydrazino-6-phenylpyridazine
Reactant of Route 2
3-Hydrazino-6-phenylpyridazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。